(2R)-5-acetamido-2-hydroxypentanoic acid
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Overview
Description
(2R)-5-acetamido-2-hydroxypentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group and a hydroxyl group attached to a pentanoic acid backbone. Its stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-acetamido-2-hydroxypentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the protection of the amino group, followed by selective hydroxylation and acylation reactions. The reaction conditions often involve the use of mild bases and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic processes to achieve high enantioselectivity. Enzymes such as lipases or proteases can be used to catalyze the reactions under controlled conditions, ensuring the desired stereochemistry and high yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-acetamido-2-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R)-5-acetamido-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-5-acetamido-2-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and hydroxyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s stereochemistry is essential for its activity, as it determines the precise fit and interaction with the molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-acetamido-2-hydroxypentanoic acid: The enantiomer of the compound with different stereochemistry.
5-acetamido-2-hydroxyhexanoic acid: A similar compound with an extended carbon chain.
5-acetamido-2-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
Uniqueness
(2R)-5-acetamido-2-hydroxypentanoic acid is unique due to its specific (2R) stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it valuable in research and industrial applications.
Properties
CAS No. |
63316-30-3 |
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Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2R)-5-acetamido-2-hydroxypentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-5(9)8-4-2-3-6(10)7(11)12/h6,10H,2-4H2,1H3,(H,8,9)(H,11,12)/t6-/m1/s1 |
InChI Key |
KYOHLQWIIAUDDT-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)NCCC[C@H](C(=O)O)O |
Canonical SMILES |
CC(=O)NCCCC(C(=O)O)O |
Origin of Product |
United States |
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